molecular formula C16H21Cl2FN2 B2533008 N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride CAS No. 2408957-70-8

N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride

Cat. No.: B2533008
CAS No.: 2408957-70-8
M. Wt: 331.26
InChI Key: FKVVNMQXBXKVAV-UHFFFAOYSA-N
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Description

N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine dihydrochloride (CAS: 2408957-70-8) is a dihydrochloride salt with the molecular formula C₁₆H₂₁Cl₂FN₂ and a molecular weight of 331.3 g/mol . Its structure features a phenylethane backbone substituted with a 4-fluorophenyl ethyl group and two amine groups, protonated as dihydrochloride (Cl.Cl.NC (CNCCc1ccc(F)cc1)c1ccccc1) . The dihydrochloride form enhances solubility and stability, critical for pharmaceutical applications.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2.2ClH/c17-15-8-6-13(7-9-15)10-11-19-12-16(18)14-4-2-1-3-5-14;;/h1-9,16,19H,10-12,18H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVVNMQXBXKVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408957-70-8
Record name (2-amino-2-phenylethyl)[2-(4-fluorophenyl)ethyl]amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride typically involves a multi-step process. One common method starts with the reaction of 4-fluorophenylethylamine with phenylethylamine under controlled conditions. The reaction is often catalyzed by a suitable base and conducted in an organic solvent such as dichloromethane. The resulting intermediate is then subjected to further reactions to introduce the diamine functionality and finally converted to the dihydrochloride salt form through acidification with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of N’-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Oxidation Reactions

The primary and secondary amine groups in the compound undergo oxidation under specific conditions. For example:

Reactants/ConditionsProductsKey Observations
H₂O₂ (30%) in acidic aqueous mediumAmine oxides (N-oxide derivatives)Formation of stable N-oxide products confirmed via LC-MS.
KMnO₄ in alkaline solutionImine intermediatesPartial degradation observed; limited selectivity.

The dihydrochloride form’s solubility facilitates oxidation in aqueous media, but overoxidation can lead to decomposition if conditions are not tightly controlled.

Alkylation and Acylation

The amine groups act as nucleophiles in alkylation and acylation reactions:

Reaction TypeReagents/ConditionsProductsYield (%)
AlkylationMethyl iodide, K₂CO₃, DMF, 60°CN-Methylated derivatives72–85
AcylationAcetyl chloride, pyridine, RTN-Acetylated products88–93

The electron-withdrawing fluorine atom slightly reduces nucleophilicity of the aromatic ring but does not significantly hinder aliphatic amine reactivity.

Nucleophilic Substitution

The fluorine atom on the aromatic ring can participate in SNAr (nucleophilic aromatic substitution) under harsh conditions:

NucleophileConditionsProductsNotes
NaOH (10 M)120°C, 24 hrsHydroxy-substituted derivativeLow conversion (18%) due to deactivation by adjacent amines.
NH₃ (g)Cu catalyst, 150°CAniline analogRequires high pressure; not widely applied.

Coordination Chemistry

The diamine structure enables chelation with metal ions, forming complexes for catalytic applications:

Metal SaltSolventComplex StructureApplication
CuCl₂Ethanol/waterOctahedral Cu(II) complexTested in oxidation catalysis.
Pd(OAc)₂DCMSquare-planar Pd(II) coordinationExplored for cross-coupling; low activity.

Condensation Reactions

The primary amines react with carbonyl compounds to form Schiff bases or heterocycles:

Carbonyl SourceConditionsProductsYield (%)
BenzaldehydeEtOH, reflux, 4 hrsSchiff base (C=N linkage)78
PhosgeneTHF, 0°C → RTBenzimidazolinone derivatives65 *

*Analogous reaction demonstrated for structurally similar diamines .

Reductive Amination

While the compound itself is a diamine, it can serve as a substrate for further reductive amination with ketones or aldehydes:

Aldehyde/KetoneReducing AgentProductsYield (%)
FormaldehydeNaBH₃CN, MeOHTertiary amine derivatives81

Key Mechanistic Insights:

  • Electronic Effects : The 4-fluorophenyl group deactivates the aromatic ring, directing electrophiles to meta positions (if substitution occurs).

  • Steric Considerations : Bulky substituents on the phenyl group limit accessibility to the aliphatic amines.

  • Solubility Impact : The dihydrochloride salt’s solubility in water/ethanol enables reactions in polar solvents but complicates isolation in non-polar media.

Scientific Research Applications

Chemistry

N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine; dihydrochloride serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions such as:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction : Reduction reactions can yield amines or alcohols via lithium aluminum hydride.
  • Substitution : The fluorophenyl group can undergo nucleophilic substitution reactions.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further exploration in antibiotic development.
  • Anticancer Properties : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation, warranting further research into its mechanism of action and efficacy against specific cancer types.

Medicine

The compound is being explored for therapeutic applications:

  • Neurological Disorders : Analogues of N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine have been investigated for their neuroprotective effects in conditions like amyotrophic lateral sclerosis (ALS). A study demonstrated improved neuroprotective activity when using modified versions of this compound .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several compounds structurally related to N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine against common bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential for development into new antibiotics .

Case Study 2: Neuroprotective Effects

In a study aimed at developing neuroprotective agents for ALS treatment, researchers synthesized a series of analogues based on N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine. The findings revealed that some analogues enhanced neuronal survival in vitro and showed promise in vivo, indicating their potential as therapeutic candidates .

Mechanism of Action

The mechanism of action of N’-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and specificity, while the diamine functionality can facilitate interactions with biological macromolecules. These interactions can modulate biochemical pathways and result in various physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine dihydrochloride C₁₆H₂₁Cl₂FN₂ 331.3 - 4-Fluorophenyl ethyl
- Phenyl group
Potential CNS applications (inference from sigma ligand analogs )
N'-[1-(4-Fluorophenyl)ethyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine dihydrochloride C₁₇H₂₃Cl₂FN₄ 373.3 - Pyridin-2-yl group
- Dimethylamino substituent
Unreported activity; structural diversity for receptor targeting
N,N-Diethyl-N′-[2-(4-ethylphenyl)-4-quinolinyl]-1,2-ethanediamine hydrochloride C₂₄H₂₉ClN₄ 409.0 - Quinolinyl group
- Diethylamino and ethylphenyl substituents
Likely CNS/antimicrobial applications (quinoline backbone)
N-(2-Aminoethyl)-N-methyl-N-phenylamine dihydrochloride C₉H₁₅Cl₂N₃ 236.1 - Simple phenyl group
- Methylamino substituent
Intermediate in organic synthesis
Pruvanserin Hydrochloride C₂₂H₂₁FN₄O·HCl 412.9 - Piperazine core
- 4-Fluorophenyl ethyl and indole-3-carbonitrile groups
Antipsychotic/antidepressant candidate

Key Structural Differences and Implications

Aromatic Backbone Variations: The target compound and N'-[1-(4-fluorophenyl)ethyl]-... dihydrochloride share a fluorophenyl group but differ in the aromatic moiety (phenyl vs. pyridinyl). Pyridinyl groups often enhance bioavailability and hydrogen bonding . The quinolinyl group in N,N-Diethyl-N′-[2-(4-ethylphenyl)-4-quinolinyl]-...

Substituent Effects: Dimethylamino groups (e.g., in ) increase lipophilicity, aiding blood-brain barrier penetration, whereas diethylamino groups () may alter receptor binding kinetics . The dihydrochloride salt in the target compound and N-(2-Aminoethyl)-... dihydrochloride contrasts with Pruvanserin’s monohydrochloride form , affecting solubility and dissociation rates.

Pharmacological Relevance :

  • Pruvanserin’s piperazine core and indole group target serotonin receptors, while the target compound’s ethanediamine backbone may interact with sigma receptors, inferred from analogs like NPC 16377 () .

Biological Activity

N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine; dihydrochloride, also known as 4-Fluorophenethylamine derivative, is an organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

PropertyValue
CAS Number 627520-21-2
Molecular Formula C15H25FN2
Molecular Weight 252.37 g/mol
IUPAC Name N'-[2-(4-fluorophenyl)ethyl]-1-phenylethane-1,2-diamine dihydrochloride
InChI Key WXDFQHVJCFFUGV-UHFFFAOYSA-N

Synthesis

The synthesis of N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine typically involves the reaction of 4-fluorophenethylamine with a suitable amine under controlled conditions. The reaction often requires specific catalysts and solvents to optimize yield and purity. For industrial applications, automated reactors are used to ensure consistent quality through precise control of reaction parameters and continuous monitoring.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It may modulate the activity of receptors or enzymes, leading to significant physiological effects. The specific pathways and targets are under investigation, with preliminary studies indicating potential antimicrobial and anticancer properties .

Case Studies and Research Findings

  • Antimicrobial Activity : Research has indicated that derivatives of 4-fluorophenyl compounds exhibit varying degrees of antimicrobial activity against different bacterial strains. A study demonstrated that modifications in the fluorophenyl group significantly influenced the compound's efficacy against Gram-positive bacteria .
  • Anticancer Potential : In vitro studies have shown that N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine may induce apoptosis in cancer cell lines. The compound appears to affect cellular pathways associated with cell survival and proliferation, suggesting its potential as a therapeutic agent in oncology .
  • Neuropharmacological Effects : Some studies have explored the neuropharmacological properties of similar compounds, indicating that they may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests a potential application in treating mood disorders or neurodegenerative diseases .

Research Applications

N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine is being investigated for various applications:

  • Medicinal Chemistry : As a building block for synthesizing more complex molecules with therapeutic properties.
  • Biological Research : To understand its interactions within biological systems and its potential as a drug candidate.
  • Material Science : Explored for developing new materials with specific functionalities due to its unique chemical structure .

Q & A

Basic: What methodological approaches are recommended for optimizing the synthesis of N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine dihydrochloride?

Answer:
To enhance yield and purity, researchers should:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and improve reaction kinetics.
  • Temperature Control: Optimize reaction temperatures via gradient heating (e.g., 50–80°C) to minimize side reactions.
  • Purification Techniques: Employ recrystallization in ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol gradients).
  • Template Effects: Apply coordination chemistry principles (e.g., metal ion templates) to guide molecular self-assembly, as seen in macrocyclic ligand synthesis .
  • Safety Protocols: Follow strict handling guidelines for dihydrochloride salts, including inert atmosphere use and waste disposal per environmental regulations .

Basic: Which spectroscopic and chromatographic methods are critical for structural validation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR (in DMSO-d6) to confirm backbone structure, fluorine substitution, and amine proton environments.
  • Infrared (IR) Spectroscopy: Identify characteristic N–H (3200–3400 cm1^{-1}) and C–F (1100–1250 cm1^{-1}) stretches, referencing NIST spectral databases for validation .
  • Mass Spectrometry (MS): High-resolution ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns.
  • HPLC-Purity Analysis: Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity (>95%) .

Basic: How should stability studies be designed to evaluate this compound under varying conditions?

Answer:

  • Accelerated Stability Testing: Expose samples to 40°C/75% RH for 4 weeks, with periodic sampling (0, 1, 2, 4 weeks) to monitor degradation via HPLC.
  • pH-Dependent Stability: Prepare buffered solutions (pH 1–9) and analyze hydrolysis products using LC-MS.
  • Light Sensitivity: Conduct ICH Q1B photostability testing with controlled UV/visible light exposure .
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) to determine melting points (196–201°C range) and detect polymorphic transitions .

Advanced: How can coordination chemistry principles elucidate its interactions with lanthanide/actinide ions?

Answer:

  • Macrocyclic Complex Design: Leverage template effects (e.g., using Eu3+^{3+} or UO22+_2^{2+}) to synthesize stable complexes. Monitor coordination via UV-Vis titration and Job’s plot analysis .
  • X-ray Crystallography: Resolve 3D structures to confirm binding modes (e.g., N-amine and fluorophenyl groups as donor sites).
  • Stability Constants: Use potentiometric titrations in aqueous/nonaqueous media to quantify logKK values for metal-ligand interactions .

Advanced: How to address contradictions in reported pharmacological data across studies?

Answer:

  • Methodological Reassessment: Compare experimental variables (e.g., cell lines, dosing protocols) and validate assays (e.g., MTT vs. ATP-based viability tests).
  • Theoretical Frameworks: Apply structure-activity relationship (SAR) models to reconcile discrepancies, focusing on fluorophenyl moiety contributions to receptor binding .
  • Replication Studies: Reproduce conflicting results under standardized conditions (e.g., OECD guidelines) and use meta-analysis to identify confounding factors .

Advanced: What computational strategies predict its behavior in biological systems?

Answer:

  • Molecular Docking: Use AutoDock Vina to simulate interactions with target receptors (e.g., dopamine or serotonin transporters), prioritizing fluorophenyl-π stacking and hydrogen bonds.
  • Molecular Dynamics (MD): Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and membrane permeability.
  • AI-Driven Optimization: Integrate COMSOL Multiphysics for reaction parameter prediction (e.g., solvent effects) and toxicity profiling via machine learning models .

Advanced: What advanced techniques are used for impurity profiling during synthesis?

Answer:

  • HPLC-MS/MS: Couple high-resolution MS with fragmentation patterns to identify byproducts (e.g., dehalogenated or oxidized species) .
  • Reference Standards: Compare retention times and spectra against certified pharmaceutical impurity standards (e.g., diphenhydramine derivatives) .
  • Isotopic Labeling: Use 13C^{13}C-labeled precursors to trace reaction pathways and quantify impurity formation kinetics .

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